Cfm 1571 hydrochloride
Description
Significance of Soluble Guanylate Cyclase in Physiological Regulation
Soluble guanylate cyclase (sGC) is a heterodimeric enzyme, typically composed of an α and a β subunit, which contains a heme prosthetic group that serves as the binding site for NO. ersnet.orgfrontiersin.org The activation of sGC by NO and the resultant production of cGMP are fundamental to the regulation of numerous physiological functions. nih.govnih.gov
Key physiological roles regulated by the sGC pathway include:
Vasodilation: The relaxation of vascular smooth muscle cells is a primary effect of sGC activation, leading to the widening of blood vessels and the regulation of blood pressure and blood flow. researchgate.netfrontiersin.org
Platelet Aggregation: The pathway plays an inhibitory role in platelet aggregation, contributing to the prevention of thrombosis. nih.govfrontiersin.org
Neurotransmission: In the nervous system, NO-sGC-cGMP signaling is involved in processes such as synaptic plasticity. nih.govfrontiersin.org
Renal Function: The pathway influences renal blood flow, glomerular filtration, and tubular transport processes. mdpi.com
Anti-inflammatory and Anti-fibrotic Effects: cGMP signaling can have protective effects by inhibiting inflammation and fibrosis. ersnet.org
Dysregulation of the Nitric Oxide-Soluble Guanylate Cyclase Pathway in Pathophysiology
Impairment of the NO-sGC-cGMP signaling pathway is implicated in the pathophysiology of a wide array of diseases. nih.gov Dysregulation can occur at multiple levels, including reduced NO bioavailability due to endothelial dysfunction, increased oxidative stress which can render sGC insensitive to NO, or alterations in the expression and activity of sGC itself. nih.govresearchgate.net
Conditions associated with a deficient NO-sGC-cGMP pathway include:
Cardiovascular Diseases: This includes hypertension, atherosclerosis, heart failure, and pulmonary hypertension, where impaired vasodilation and increased vascular resistance are common features. researchgate.netresearchgate.netersnet.org
Kidney Disease: Downregulation of the pathway can lead to severe kidney pathologies, including chronic kidney disease (CKD). mdpi.comresearchgate.net
Neurodegenerative Diseases: Emerging evidence suggests a role for impaired NO-cGMP signaling in neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govfrontiersin.orgfrontiersin.org
Fibrotic Diseases: Dysfunctional signaling can contribute to the development of fibrosis in various organs. ersnet.org
Oxidative stress is a key contributor to pathway dysregulation, as it can lead to the oxidation of the sGC heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, making the enzyme unresponsive to NO. researchgate.netnih.gov This heme-oxidized or even heme-free (apo-sGC) state is a hallmark of many cardiovascular disease states. ersnet.orgnih.gov
Overview of Pharmacological Modulation of Soluble Guanylate Cyclase
Given the critical role of the sGC pathway in health and disease, pharmacological modulation of sGC has become an important therapeutic strategy. nih.govmdpi.com Agents that target this pathway aim to increase intracellular cGMP levels to restore normal physiological function. There are several distinct classes of pharmacological modulators:
sGC Stimulators: These compounds, such as riociguat (B1680643), sensitize the reduced (ferrous) form of sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent, independent of NO. ersnet.orgphysiology.org They are most effective when some level of NO production is preserved. physiology.org
sGC Activators: These agents, like cinaciguat, are designed to activate the oxidized, heme-free form of sGC that is prevalent in disease states characterized by high oxidative stress. nih.govphysiology.org They act independently of NO. frontiersin.org
Phosphodiesterase (PDE) Inhibitors: Drugs like sildenafil (B151) inhibit PDE5, the enzyme responsible for the degradation of cGMP. By preventing its breakdown, they effectively increase intracellular cGMP concentrations. ersnet.orgersnet.org
CFM 1571 hydrochloride is classified as a stimulator of soluble guanylate cyclase. medchemexpress.comtargetmol.cominvivochem.com It was developed as a novel pyrazole (B372694) derivative with the potential to activate the NO receptor, sGC. biocrick.com
Research Findings on this compound
This compound is a chemical compound identified as a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC). medchemexpress.comtargetmol.com It has been investigated for its potential in the context of cardiovascular and other diseases where the NO-sGC-cGMP pathway is impaired. invivochem.combiocrick.com
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| EC₅₀ | 5.49 μM | The concentration at which the compound elicits a half-maximal response in activating sGC. | medchemexpress.comtargetmol.com |
| IC₅₀ | 2.84 μM | The concentration at which the compound inhibits collagen-stimulated platelet aggregation by 50%. | medchemexpress.comtargetmol.com |
Mechanism of Action: this compound functions as an sGC stimulator. medchemexpress.comdcchemicals.com It has been shown to work in synergy with NO to enhance sGC stimulation. nih.gov In vitro studies demonstrated its ability to potently activate sGC and inhibit platelet aggregation. biocrick.com
Selectivity: The compound has shown a good selectivity profile. It does not activate adenylyl cyclase and exhibits no significant inhibition of phosphodiesterases. biocrick.comrndsystems.com Minimal inhibition of nitric oxide synthase (NOS) isoforms (25% for iNOS and 17% for nNOS) was observed. biocrick.com
Pharmacokinetics: Preclinical pharmacokinetic studies in rats indicated that Cfm 1571 has modest oral bioavailability (12%). biocrick.com
Developmental Status: Despite its promising in vitro activity, the low bioavailability and potency of Cfm 1571 have limited its clinical development. nih.govnih.gov It is currently considered a tool for preclinical research. biocrick.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide Hydrochloride | medkoo.com |
| CAS Number | 1215548-30-3 | medkoo.comscbt.com |
| Molecular Formula | C₂₃H₂₈N₄O₃·HCl | scbt.com |
| Molecular Weight | 444.95 g/mol | medkoo.comscbt.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3.ClH/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19;/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHCFCSCUCAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Early Development of Soluble Guanylate Cyclase Modulators
Historical Context of Soluble Guanylate Cyclase Stimulator Research
The discovery of soluble guanylate cyclase (sGC) modulators is a significant milestone in the field of cardiovascular pharmacology, rooted in the elucidation of the nitric oxide (NO) signaling pathway. medchemexpress.com Soluble guanylate cyclase is a critical enzyme in this pathway. ipp.pt When NO binds to the heme group of sGC, the enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ipp.pt This second messenger, cGMP, plays a pivotal role in mediating numerous physiological processes, including vasodilation, and the inhibition of platelet aggregation and smooth muscle proliferation. ipp.pt
Dysregulation of the NO-sGC-cGMP pathway has been implicated in the pathophysiology of various cardiovascular conditions, including pulmonary hypertension and heart failure. ipp.ptacs.org This understanding spurred research into therapeutic interventions targeting this pathway. nih.gov Early approaches using NO donors were limited by factors such as short duration of action and the development of tolerance. acs.org This led researchers to explore novel mechanisms for augmenting cGMP signaling.
A breakthrough came with the discovery of compounds that could directly modulate sGC activity. These agents were broadly classified into two distinct categories: sGC stimulators and sGC activators. medchemexpress.comnih.gov sGC stimulators, the class to which CFM 1571 hydrochloride belongs, enhance the activity of the native, heme-containing form of the sGC enzyme. medchemexpress.com Their action is independent of NO but can also work synergistically with endogenous NO to amplify cGMP production. medchemexpress.commdpi.com In contrast, sGC activators target the oxidized, heme-free form of sGC, which is unresponsive to NO. medchemexpress.commdpi.com
The development of the compound YC-1 in the 1990s marked a significant advance, representing the first sGC stimulator that acted independently of NO. nih.gov The discovery of YC-1 provided a crucial pharmacological tool and a lead structure for the development of new, more potent, and selective sGC modulators, paving the way for subsequent research and the identification of compounds like CFM 1571. ipp.ptmedchemexpress.cn
Identification of this compound as a Novel Soluble Guanylate Cyclase Modulator
This compound was identified through a systematic research program aimed at discovering novel activators of the nitric oxide receptor, soluble guanylate cyclase. mdpi.com The initial stages of this program involved database searching and compound screening, which led to the identification of 1-benzyl-3-(3-dimethylaminopropyloxy)indazole, also known as benzydamine (B159093), as a potent sGC activator. nih.govmdpi.com
Building on this initial finding, further synthesis and evaluation of related compounds were undertaken to explore the structure-activity relationship and identify more effective modulators. mdpi.com This research led to the development of novel pyrazole (B372694) and indazole derivatives. mdpi.com this compound emerged from this synthetic effort as a novel stimulator of sGC. medchemexpress.comtocris.com
Subsequent biological evaluation confirmed its activity. This compound was characterized as a stimulator of soluble guanylate cyclase with an EC50 value of 5.49 μM. medchemexpress.com In addition to its effect on sGC, the compound was also found to inhibit collagen-stimulated platelet aggregation in vitro, demonstrating an IC50 of 2.84 μM. medchemexpress.com The selectivity of CFM 1571 was also assessed, showing it does not activate adenylyl cyclase and exhibits no significant inhibition of phosphodiesterases.
Table 1: Biological Activity of this compound
| Parameter | Value |
|---|---|
| sGC Activation (EC50) | 5.49 μM |
| Platelet Aggregation Inhibition (IC50) | 2.84 μM |
Derivation of this compound from Lead Structures
The development of this compound was the result of a comprehensive structure-activity relationship (SAR) study that began with the lead compound, benzydamine. nih.govmdpi.com The initial research clearly demonstrated that the C-3 dimethylaminopropyloxy substituent on the indazole ring of benzydamine was a critical component for its enzyme-activating capability. nih.govmdpi.com
The pivotal step in the derivation process was the discovery that the indazole ring of the lead structure could be replaced by an appropriately substituted pyrazole ring while maintaining the desired biological activity. nih.govmdpi.com This finding opened a new avenue for chemical synthesis and optimization, shifting the focus to novel pyrazole-based compounds. CFM 1571 is a direct outcome of this strategy, incorporating a substituted pyrazole core instead of the original indazole. mdpi.com This strategic modification from an indazole to a pyrazole scaffold was a key element in the evolution from the initial lead compound to the novel sGC stimulator, CFM 1571. mdpi.com Further research on aryl-substituted pyrazoles derived from this program identified compounds with potent sGC activation and inhibition of platelet aggregation. mdpi.com
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition |
|---|---|
| Adenylyl Cyclase | No activation |
| Phosphodiesterases | No significant inhibition |
| iNOS | Minimal inhibition (25%) |
| nNOS | Minimal inhibition (17%) |
Molecular Mechanisms of Soluble Guanylate Cyclase Activation by Cfm 1571 Hydrochloride
Direct Activation of Soluble Guanylate Cyclase by CFM 1571 Hydrochloride
This compound directly stimulates soluble guanylate cyclase in a nitric oxide-independent manner. nih.govnih.gov This direct activation is a key feature of a class of compounds known as sGC stimulators. Research has demonstrated that this compound can activate purified sGC, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). chemsrc.combiocrick.com The potency of this activation has been quantified, with an EC50 value of 5.49 μM. medchemexpress.comtargetmol.comchemondis.cominvivochem.com This indicates the concentration of this compound required to elicit a half-maximal response in sGC activation.
The ability of this compound to directly activate sGC is significant, particularly in pathophysiological conditions where the bioavailability of endogenous NO is compromised. nih.gov By bypassing the need for NO, this compound can restore cGMP signaling, which is often impaired in cardiovascular and other diseases. chemsrc.comnih.gov
Synergistic Effects of this compound with Nitric Oxide on Soluble Guanylate Cyclase Activity
A hallmark of heme-dependent sGC stimulators like this compound is their synergistic interaction with nitric oxide. nih.govnih.gov This means that the combined effect of this compound and NO on sGC activation is greater than the sum of their individual effects. This synergy is a crucial aspect of the compound's mechanism of action. nih.gov
When NO binds to the ferrous heme group of sGC, it forms a nitrosyl-heme complex, leading to a partial activation of the enzyme. nih.govescholarship.org this compound is thought to stabilize this activated conformation, resulting in a more pronounced and sustained activation of sGC. nih.gov This synergistic activation leads to a significant amplification of cGMP production, thereby enhancing downstream signaling pathways that regulate vasodilation and inhibit platelet aggregation. nih.govnih.gov
Molecular Target Specificity of this compound: Absence of Phosphodiesterase and Nitric Oxide Synthase Inhibition
The specificity of a pharmacological agent for its intended target is a critical determinant of its therapeutic potential. Studies have shown that this compound exhibits a high degree of selectivity for soluble guanylate cyclase. biocrick.com Importantly, it does not show significant inhibitory activity against phosphodiesterases (PDEs), enzymes responsible for the degradation of cGMP. biocrick.com This is a notable advantage, as off-target inhibition of PDEs could lead to unintended side effects.
Furthermore, this compound has been found to have minimal inhibitory effects on nitric oxide synthase (NOS) isoforms. biocrick.com Specifically, it showed only minor inhibition of inducible NOS (iNOS) at 25% and neuronal NOS (nNOS) at 17%. biocrick.com This lack of significant NOS inhibition ensures that the compound does not interfere with the endogenous production of NO, which is crucial for various physiological functions. biocrick.comsemanticscholar.org The compound also does not activate adenylyl cyclase, further highlighting its specificity for the sGC pathway. biocrick.com
Heme-Dependency and Heme-Interactions in this compound-Mediated Soluble Guanylate Cyclase Activation
The activation of soluble guanylate cyclase by this compound is critically dependent on the presence of the reduced prosthetic heme group within the sGC enzyme. nih.govnih.gov This classifies this compound as a heme-dependent sGC stimulator. nih.govacs.org The heme moiety, specifically the ferrous (Fe2+) iron, serves as the binding site for nitric oxide. chemsrc.com
The interaction of this compound with sGC is contingent on the redox state of this heme iron. Oxidation of the heme iron to the ferric (Fe3+) state, or removal of the heme group altogether, significantly diminishes the ability of this compound to activate the enzyme. nih.gov This is a key distinction from another class of compounds known as sGC activators, which can activate the enzyme even when the heme group is oxidized or absent. nih.govacs.org The dependence on the reduced heme underscores the mechanism by which this compound potentiates the action of NO, as NO itself requires the reduced heme for binding and subsequent enzyme activation. chemsrc.comnih.gov
Proposed Binding Sites and Conformational Changes Induced by this compound
While the precise binding site of this compound on the soluble guanylate cyclase enzyme has not been definitively elucidated, studies on other sGC stimulators, such as YC-1, provide insights into the potential mechanism. It is proposed that these stimulators bind to an allosteric site on the sGC protein, distinct from the heme-binding pocket and the catalytic site. unl.pt
Cryo-electron microscopy studies of sGC have revealed that the enzyme undergoes a significant global conformational change upon activation by NO and sGC stimulators. elifesciences.orgmdpi.com The inactive state of sGC is characterized by a bent conformation. elifesciences.org Upon activation, the enzyme extends into a more elongated structure. elifesciences.org This large-scale rearrangement is thought to be initiated by the binding of NO to the heme, which triggers a cascade of conformational changes through the different domains of the protein, ultimately leading to the activation of the catalytic domain. escholarship.orgmdpi.com It is hypothesized that this compound stabilizes this activated, extended conformation, thereby enhancing and prolonging the enzymatic activity. elifesciences.org This stabilization of the active state is consistent with the observed synergistic effect with nitric oxide. nih.gov
Preclinical Pharmacological Characterization of Cfm 1571 Hydrochloride: in Vitro Investigations
Quantitative Assessment of Soluble Guanylate Cyclase Activation in Cell-Free Systems
CFM 1571 hydrochloride has been identified as a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). nih.govbiocrick.com In cell-free enzymatic assays, this compound directly stimulates sGC, the primary receptor for NO, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). nih.govwikipedia.org
Quantitative analysis has determined that this compound activates sGC with a half-maximal effective concentration (EC₅₀) of 5.49 μM. biocrick.comtocris.commedchemexpress.com This activation occurs through a heme-dependent mechanism, a characteristic shared with other sGC stimulators like YC-1 and BAY 41-2272. nih.govdupuytrens.org Although it functions independently of NO, CFM 1571 acts synergistically with NO to enhance enzyme activation. dupuytrens.org The chemical development strategy for CFM-1571 was based on the structure of YC-1. dupuytrens.org
Table 1: sGC Activation by this compound in Cell-Free System
| Compound | Parameter | Value |
|---|---|---|
| This compound | EC₅₀ | 5.49 μM biocrick.comtocris.comdcchemicals.com |
Evaluation of Cyclic Guanosine Monophosphate Production in Cellular Models by this compound
The activation of sGC by this compound leads to an increase in the intracellular production of cyclic guanosine monophosphate (cGMP). nih.gov This elevation of cGMP is a crucial step in the signaling cascade that mediates various physiological responses, including the relaxation of smooth muscle tissue and the inhibition of platelet aggregation. wikipedia.org
In cellular models, the activity of sGC modulators is often assessed by measuring the downstream consequences of elevated cGMP levels. One such method involves quantifying the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a substrate for the cGMP-dependent protein kinase (PKG). frontiersin.org Increased phosphorylation of VASP serves as a surrogate marker for enhanced cGMP production within the cell. While specific data on cGMP concentration changes in cellular models treated with CFM 1571 are not detailed in the provided sources, its demonstrated activation of sGC and subsequent biological effects, such as anti-platelet activity, are direct consequences of increased intracellular cGMP. nih.gov
Effects of this compound on Platelet Aggregation in In Vitro Systems
A significant pharmacological effect of elevated cGMP in platelets is the inhibition of aggregation. nih.gov In vitro studies have confirmed that this compound is a potent inhibitor of platelet aggregation. biocrick.com Specifically, it inhibits collagen-stimulated platelet aggregation with a half-maximal inhibitory concentration (IC₅₀) of 2.84 μM. biocrick.comtocris.commedchemexpress.com This anti-platelet effect is a direct functional outcome of the compound's ability to activate sGC and increase intracellular cGMP levels. nih.gov
Table 2: Inhibition of Platelet Aggregation by this compound
| Assay Condition | Compound | Parameter | Value |
|---|---|---|---|
| Collagen-Stimulated | This compound | IC₅₀ | 2.84 μM biocrick.comtocris.comdcchemicals.com |
Comparative Enzymatic Activity of this compound with Related Compounds
CFM 1571 is classified as a heme-dependent sGC stimulator and its activity profile can be compared with other compounds in this class. nih.govdupuytrens.org Its potency is notable when compared to the lead compound YC-1, which activates sGC with an EC₅₀ of approximately 20 μM. nih.gov Other pyrazolopyridine derivatives, such as BAY 41-2272 and BAY 41-8543, exhibit even greater potency, stimulating sGC activity by approximately 20-fold and up to 92-fold, respectively, over baseline. nih.gov
This compound demonstrates excellent selectivity for the sGC enzyme. nih.gov Studies have shown that it does not significantly inhibit phosphodiesterases (PDEs), which are enzymes that degrade cGMP. nih.govbiocrick.com This is a key distinction from compounds like YC-1, which also inhibits PDE isoenzymes. nih.gov Furthermore, CFM 1571 displays only minimal inhibition of nitric oxide synthase (NOS) isoforms, with reported inhibition of 25% for iNOS and 17% for nNOS, indicating a specific mechanism of action centered on the direct activation of sGC. biocrick.comtocris.com
Preclinical Pharmacological Characterization of Cfm 1571 Hydrochloride: in Vivo Animal Model Studies
Investigation of CFM-1571 Hydrochloride in Cardiovascular Disease Models
There is currently no specific publicly available data detailing the investigation of CFM-1571 hydrochloride in animal models of cardiovascular disease. Such studies would be essential to determine its effects on cardiac function, hemodynamics, and pathological remodeling in relevant disease states.
Analysis of CFM-1571 Hydrochloride Efficacy in Animal Models of Pulmonary Hypertension
Similarly, there is a lack of published research on the efficacy of CFM-1571 hydrochloride in established animal models of pulmonary hypertension. medchemexpress.com Investigations in these models are critical for assessing the compound's ability to reduce pulmonary arterial pressure, mitigate vascular remodeling, and improve right ventricular function. Other sGC stimulators, such as Riociguat (B1680643), have demonstrated positive effects in reversing pulmonary arterial hypertension and right heart hypertrophy in preclinical models. abmole.com
Assessment of Systemic Exposure and Oral Bioavailability of CFM-1571 Hydrochloride in Preclinical Species
No pharmacokinetic data regarding the systemic exposure and oral bioavailability of CFM-1571 hydrochloride in any preclinical species has been made publicly available. These studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for its development as a potential therapeutic agent.
Exploratory Studies of CFM-1571 Hydrochloride in Other Preclinical Disease Models
Publicly accessible information on exploratory studies of CFM-1571 hydrochloride in other preclinical disease models is not available at this time. Its role as an sGC stimulator suggests potential utility in a range of other conditions characterized by impaired nitric oxide signaling, but this has yet to be demonstrated in preclinical in vivo studies. medchemexpress.comdcchemicals.comdcchemicals.com
Structure Activity Relationships and Chemical Synthesis of Cfm 1571 Hydrochloride and Analogues
Synthetic Methodologies for CFM 1571 Hydrochloride and Related Pyrazole (B372694) Derivatives
The synthesis of CFM 1571 and its analogues originated from the discovery that the anti-inflammatory drug benzydamine (B159093), a 1-benzyl-3-(3-dimethylaminopropyloxy)indazole, was a potent activator of sGC. nih.gov A comprehensive SAR study based on the benzydamine scaffold revealed that while the indazole C-3 dimethylaminopropyloxy substituent was critical for enzyme activity, the indazole ring itself could be replaced. nih.gov This led to the exploration of appropriately substituted pyrazoles, which successfully maintained sGC activating properties. nih.gov
The general synthetic strategy for this class of compounds involves the Knorr pyrazole synthesis or similar cyclocondensation reactions. jetir.org Typically, a 1,3-dicarbonyl compound is reacted with a hydrazine (B178648) derivative to form the core pyrazole ring. jetir.orgmdpi.com For CFM 1571 and its analogues, this would involve the condensation of a substituted hydrazine with a β-keto ester or a related 1,3-dicarbonyl precursor bearing the desired side chain or a group that can be converted to it.
The key steps in the synthesis of the pyrazole core of CFM 1571 analogues as described in the foundational study include:
Formation of the Pyrazole Ring: Reaction of a substituted hydrazine with a 1,3-dicarbonyl compound. For instance, reacting a substituted phenylhydrazine (B124118) with an appropriate β-ketoester. nih.gov
Introduction of the Side Chain: The crucial C-3 side chain, often a (dimethylamino)propyloxy group, is typically introduced by O-alkylation of a 3-hydroxypyrazole intermediate with a suitable alkyl halide, such as 3-chloro-N,N-dimethylpropan-1-amine, in the presence of a base. nih.gov
Substitution at N-1 and C-5: The diversity of the library of analogues was achieved by varying the substituents on the hydrazine precursor (which becomes the N-1 substituent) and the 1,3-dicarbonyl compound (which determines the C-5 substituent). nih.gov
This modular approach allowed for the systematic evaluation of different functional groups at various positions on the pyrazole scaffold, ultimately leading to the identification of CFM 1571 as a lead compound. nih.gov
Elucidation of Structural Determinants for Soluble Guanylate Cyclase Activating Potency in this compound Analogues
The development of CFM 1571 was driven by a systematic SAR study that dissected the molecular features required for potent sGC activation. The initial lead, benzydamine, provided the foundational structure, but subsequent research demonstrated that a pyrazole core could be more advantageous. nih.gov
Key SAR findings include:
The Pyrazole Core: Replacement of the indazole ring of benzydamine with a pyrazole ring maintained, and in some cases improved, the sGC activating potency. nih.gov This established the pyrazole as a viable and effective scaffold for this class of modulators.
The C-3 Side Chain: The 3-(3-dimethylaminopropyloxy) substituent was found to be a critical determinant for activity. Analogues lacking this feature or with significant alterations showed diminished potency, highlighting its essential role in binding or inducing the conformational change in sGC necessary for activation. nih.gov
The N-1 Substituent: The N-1 position of the pyrazole ring was found to tolerate a variety of substituents. The original lead, benzydamine, has a benzyl (B1604629) group at this position. nih.gov In the pyrazole series, substituting the N-1 position with different aryl groups was a key strategy for optimizing potency. CFM 1571 features a 2-fluorobenzyl group at this position, which contributes to its activity profile.
The C-5 Substituent: Potency was significantly influenced by the substituent at the C-5 position. The research showed that aryl-substituted pyrazoles were particularly effective. CFM 1571 (designated as compound 32 in the primary literature) possesses a 5-(2-chlorophenyl) substituent, which was found to be a key feature for its potent activation of sGC. nih.govnih.gov
The following table summarizes the SAR for key analogues, demonstrating the importance of substitution patterns on sGC activation.
| Compound | N-1 Substituent | C-5 Substituent | sGC Activation (EC₅₀, µM) |
| Benzydamine | Benzyl | (Fused Benzene Ring) | Potent Activator |
| CFM 1571 (32) | 2-Fluorobenzyl | 2-Chlorophenyl | 5.49 medchemexpress.comdcchemicals.cominvivochem.com |
| Analogue (34) | 2-Fluorobenzyl | 2-Methylphenyl | Potent Activator nih.gov |
| Analogue (43) | 2-Fluorobenzyl | 2-Methoxyphenyl | Potent Activator nih.gov |
| Data derived from Selwood et al., 2001, and other sources. nih.govmedchemexpress.comdcchemicals.cominvivochem.com |
This systematic exploration demonstrated a clear requirement for lipophilicity and specific aryl substitutions at the N-1 and C-5 positions, in combination with the essential basic side chain at C-3, to achieve potent sGC activation. nih.gov
Comparative Structure-Activity Profiling of this compound within the Soluble Guanylate Cyclase Modulator Class
sGC modulators are broadly classified into two main categories based on their mechanism of action and dependence on the redox state of the sGC heme iron. researchgate.netnih.gov
sGC Stimulators: These compounds, including CFM 1571, YC-1, Riociguat (B1680643), and Vericiguat (B611664), require the presence of the reduced (Fe²⁺) prosthetic heme group for their activity. They act synergistically with NO to enhance cGMP production. nih.govnih.gov
sGC Activators: This class, which includes compounds like Cinaciguat (BAY 58-2667) and Ataciguat (HMR-1766), functions independently of the heme group and can activate sGC even when the heme is oxidized (Fe³⁺) or lost, a condition prevalent in various diseases associated with oxidative stress. nih.govresearchgate.net
CFM 1571 is firmly placed within the sGC stimulator class. nih.govnih.gov Its structure-activity profile can be compared with other prominent members of this class.
Scaffold Comparison: While CFM 1571 is built on a disubstituted pyrazole core, other leading sGC stimulators utilize different heterocyclic systems. YC-1, the first-in-class compound, has an indazole core. nih.gov The clinically approved drugs Riociguat and Vericiguat are based on a pyrazolopyridine scaffold. nih.govencyclopedia.pub This demonstrates that different heterocyclic cores can be arranged with appropriate substituents to achieve the desired allosteric modulation of sGC. The common feature is a planar aromatic system capable of specific interactions within the sGC regulatory domain.
Potency and Mechanism Comparison: All sGC stimulators enhance the sensitivity of the enzyme to endogenous NO. nih.gov While they exhibit some direct stimulatory activity on their own, their primary pharmacological effect is seen in combination with NO. frontiersin.org
The following table provides a comparative overview of CFM 1571 and other key sGC stimulators.
| Compound | Core Scaffold | sGC Activation (EC₅₀, µM) | Key Features |
| CFM 1571 | Pyrazole | 5.49 medchemexpress.comdcchemicals.com | Heme-dependent; Synergizes with NO. nih.govnih.gov |
| YC-1 | Indazole | ~20 (direct) nih.gov | Heme-dependent; Also a PDE inhibitor. nih.gov |
| BAY 41-2272 | Pyrazolopyridine | ~0.1 (in presence of NO donor) | Heme-dependent; Potent and specific. frontiersin.org |
| Riociguat | Pyrazolopyridine | Clinically Approved | Heme-dependent; Synergizes with NO. nih.gov |
| Vericiguat | Pyrazolopyridine | ~1 (in CHO cells) acs.org | Heme-dependent; Optimized pharmacokinetics. acs.org |
CFM-1571 demonstrated potent sGC activation and was a significant step in the development of pyrazole-based stimulators. nih.gov However, it exhibited modest oral bioavailability (12% in rats), which may have limited its clinical development compared to compounds like Riociguat and Vericiguat that possess optimized pharmacokinetic profiles. nih.govbiocrick.com
Computational Chemistry Approaches in Understanding Structure-Activity Relationships of this compound
While specific computational studies published exclusively for CFM 1571 are scarce, the principles of computational chemistry are instrumental in understanding the SAR of sGC modulators. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide significant insights.
Molecular Docking: The elucidation of the cryo-electron microscopy structures of sGC in its basal and activated states has provided a structural blueprint for computational studies. mdpi.combiorxiv.org sGC is a heterodimer composed of α and β subunits, each containing a heme nitric oxide/oxygen binding (H-NOX) domain, a Per-Arnt-Sim (PAS) domain, a coiled-coil (CC) domain, and a catalytic (CAT) domain. frontiersin.orgnih.gov sGC stimulators like CFM 1571 are thought to bind to an allosteric site, distinct from the NO-binding heme pocket and the GTP-binding catalytic site. ucl.ac.uk Docking studies can be used to predict the binding pose of CFM 1571 within the regulatory domains of sGC. Photoaffinity labeling studies with analogues of BAY 41-2272 have suggested that the binding site may involve cysteine residues (Cys238 and Cys243) in the α1 subunit. nih.govnih.gov Computational models can test this hypothesis by docking CFM 1571 into this region and analyzing the potential interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.
QSAR Modeling: QSAR studies can establish a mathematical relationship between the chemical properties of the pyrazole analogues and their biological activity (e.g., EC₅₀ values). By analyzing a series of analogues, such as those developed in the initial study nih.gov, a QSAR model could identify key physicochemical descriptors (like lipophilicity (logP), electronic properties of substituents, and steric parameters) that correlate with sGC activation. This would quantitatively confirm the experimental observations that lipophilic, aryl-substituted pyrazoles are more potent.
Molecular Dynamics (MD) Simulations: Once a plausible binding pose is identified through docking, MD simulations can be performed to study the dynamic behavior of the CFM 1571-sGC complex over time. These simulations could reveal how the binding of CFM 1571 induces conformational changes in the enzyme, particularly how it affects the heme environment to lower the dissociation rate of NO and how it promotes the structural rearrangements that lead to the activation of the catalytic domains. biorxiv.org
Advanced Research Methodologies and Techniques Applied to Cfm 1571 Hydrochloride Studies
Application of Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance)
Understanding the direct interaction between a small molecule like CFM 1571 and its protein target is crucial for mechanism-of-action studies. Biophysical techniques provide quantitative data on binding events without the need for fluorescent or radioactive labels. cytivalifesciences.com
While specific SPR studies on CFM 1571 are not detailed in publicly available literature, the methodology has been successfully developed for its target, sGC. ucl.ac.uk Research has demonstrated the creation of biophysical assays using different constructs of sGC, validated by analyzing the binding of natural ligands like ATP and GTP. ucl.ac.uk Such an assay would be directly applicable to characterize the binding of CFM 1571 and its analogues to the sGC enzyme, confirming direct engagement and providing a quantitative measure of affinity that can be used to rank compounds during lead optimization. ucl.ac.uk Other biophysical methods also offer complementary information for a comprehensive understanding of drug-target interactions. whiterose.ac.uk
| Technique | Principle | Key Information Provided | Application to CFM 1571 Studies |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon mass change at a sensor surface. cytivalifesciences.com | Binding kinetics (k_a, k_d), affinity (K_D), specificity. numberanalytics.com | Real-time analysis of CFM 1571 binding to immobilized sGC to determine affinity and kinetic profile. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes (released or absorbed) during a binding event. nih.govmdpi.com | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). mdpi.com | Provides a complete thermodynamic profile of the CFM 1571-sGC interaction, revealing the driving forces behind binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the nuclear spin states of atoms in a magnetic field. numberanalytics.com | Identification of binding site, structural changes in the protein upon binding, weak fragment screening. nih.gov | Mapping the specific binding site of CFM 1571 on the sGC enzyme and characterizing conformational changes. |
Development and Optimization of High-Throughput Screening Assays for CFM 1571 Hydrochloride Analogues
The discovery of novel sGC modulators and the optimization of existing chemical scaffolds like that of CFM 1571 rely heavily on high-throughput screening (HTS). HTS enables the rapid evaluation of large compound libraries to identify "hits"—molecules that exhibit a desired biological activity. axxam.comnih.gov
The development of an HTS assay for sGC stimulators involves several key components. A common approach utilizes a recombinant cell line, such as Chinese hamster ovary (CHO) cells, that has been engineered to overexpress the sGC enzyme. acs.org The assay is designed to measure the product of the enzyme's activity, cGMP, in real-time within living cells. acs.org This can be performed in high-density microplate formats, such as 1536-well plates, using automated liquid handlers and plate readers to maximize throughput. axxam.comacs.org
For example, the discovery of vericiguat (B611664), another sGC stimulator, was facilitated by an automated ultra-high-throughput screening assay that identified initial hits from a large compound library. acs.org This assay platform allows for the screening of analogues of CFM 1571 to identify derivatives with improved potency (lower EC₅₀), greater efficacy, or other optimized pharmacological properties. Hits identified in the primary screen are then subjected to a cascade of secondary assays to confirm their mode of action and rule out non-specific activity. axxam.com
| Component | Description | Example/Rationale for CFM 1571 Analogue Screening |
| Assay Format | High-density microplates (e.g., 384- or 1536-well) for automated processing. axxam.com | Allows for the rapid screening of thousands of CFM 1571 analogues against the sGC target. |
| Biological System | Recombinant cell line (e.g., CHO) engineered to overexpress rat or human sGC. acs.org | Provides a consistent and high level of the target enzyme, ensuring a robust and sensitive assay signal. |
| Detection Method | Real-time measurement of intracellular cGMP levels. acs.org | Directly measures the functional outcome of sGC stimulation by CFM 1571 analogues. |
| Compound Library | Large, diverse chemical libraries or focused libraries of CFM 1571 analogues. medchemexpress.com | To explore structure-activity relationships (SAR) and identify compounds with improved properties. acs.org |
| Hit Confirmation | Secondary assays to confirm target specificity and determine concentration-response curves. axxam.com | Validates that active compounds work by stimulating sGC and quantifies their potency (EC₅₀). |
Innovative Preclinical Delivery Systems and Localized Administration Studies for this compound
For a compound like CFM 1571, which modulates a pathway involved in vasodilation, localized administration could be highly beneficial. google.comnih.gov Preclinical studies with other sGC modulators have shown that routes like inhalation can produce selective pulmonary vasodilation, demonstrating the potential for targeted effects. nih.gov This suggests that formulating CFM 1571 for localized delivery could be a key area of investigation.
Advanced delivery platforms applicable to preclinical studies include:
Biodegradable Implants: Systems based on polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated as implants or microspheres for sustained, localized drug delivery over extended periods. mdpi.com A PLGA-based implant loaded with CFM 1571 could be used in animal models to study the effects of continuous, long-term sGC stimulation in a specific tissue.
Functional Capsules: For oral administration studies, advanced capsules can provide targeted release. For instance, the EUDRACAP® platform offers capsules with functional coatings designed to release their payload in specific regions of the gastrointestinal tract, such as the colon. evonik.com This could be relevant for investigating the local effects of sGC stimulation in models of intestinal or fibrotic diseases.
| Delivery System | Technology | Potential Preclinical Application for CFM 1571 |
| Sustained-Release Implants | Biodegradable polymers (e.g., PLGA) loaded with the active compound. mdpi.com | Localized, continuous delivery of CFM 1571 in a specific tissue (e.g., near an artery) to study long-term effects on vascular remodeling. |
| Targeted Oral Capsules | pH-sensitive or polymer-based coatings (e.g., EUDRAGIT®) that dissolve at specific locations in the GI tract. evonik.com | Targeted delivery of CFM 1571 to the colon in preclinical models of inflammatory bowel disease or fibrosis. |
| Inhalation Formulations | Nebulized solutions or dry powders for pulmonary delivery. | Investigation of selective pulmonary vasodilation in preclinical models of pulmonary hypertension, similar to studies with BAY 41-8543. nih.gov |
Integration of Proteomic and Metabolomic Data in Mechanistic Studies of this compound
While knowing that CFM 1571 stimulates sGC is essential, understanding the full spectrum of its cellular impact requires a broader systems-level view. Proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of metabolites) are powerful "omics" technologies used to generate a comprehensive snapshot of the molecular state of a biological system in response to a stimulus. nih.govd-nb.info
In the context of CFM 1571, these techniques can be applied to cultured cells or tissues from animal models treated with the compound. researchgate.net Using high-resolution mass spectrometry, researchers can identify and quantify thousands of proteins and metabolites simultaneously. nih.gov By comparing the proteomic and metabolomic profiles of treated versus untreated samples, it is possible to map the downstream consequences of sGC stimulation. d-nb.info
The integration of these datasets can:
Confirm On-Target Effects: Reveal changes in proteins and metabolites known to be downstream of the cGMP pathway.
Uncover Novel Mechanisms: Identify unexpected changes in other pathways, potentially uncovering new biological roles or off-target effects.
Identify Biomarkers: Discover specific proteins or metabolites that change reliably upon compound administration, which could serve as biomarkers of target engagement or therapeutic response in further studies.
For example, an integrated analysis might reveal up-regulation of proteins involved in smooth muscle relaxation and changes in metabolites related to energy metabolism and oxidative stress, providing a detailed mechanistic signature of CFM 1571's action. d-nb.infonih.gov
| Omic Layer | Analytical Approach | Potential Insights for CFM 1571 |
| Proteomics | Mass spectrometry-based quantification of protein expression levels in cells or tissues after treatment. d-nb.info | Identification of up- or down-regulated proteins in the NO-sGC-cGMP signaling cascade and other affected pathways (e.g., protein kinases, ion channels). |
| Metabolomics | Mass spectrometry-based analysis of small molecule metabolites (e.g., amino acids, lipids, nucleotides). frontiersin.org | Measurement of changes in the levels of GTP (substrate) and other nucleotides, as well as shifts in central carbon and energy metabolism resulting from sGC activation. |
| Integrated Analysis | Bioinformatic tools to map changes in proteins and metabolites onto biological pathways. frontiersin.org | A holistic view of the cellular response to CFM 1571, connecting enzyme activation to downstream functional outcomes like vasodilation and anti-proliferative effects. |
Comparative Pharmacological Profiling of Cfm 1571 Hydrochloride with Other Soluble Guanylate Cyclase Stimulators and Activators
Distinctions in Activation Mechanisms Among Soluble Guanylate Cyclase Modulators (e.g., YC-1, Riociguat (B1680643), Vericiguat)
The primary distinction between sGC stimulators and activators lies in their interaction with the sGC enzyme's prosthetic heme group and its redox state. ahajournals.org
sGC Stimulators: sGC stimulators, including CFM 1571, YC-1, riociguat, and vericiguat (B611664), act on the reduced (ferrous, Fe²⁺) form of sGC, which is sensitive to nitric oxide. ahajournals.orgresearchgate.net These compounds typically exhibit a dual mechanism of action:
They directly stimulate sGC to produce cGMP, independent of endogenous NO. rarediseasesjournal.comdrugbank.com
They sensitize the sGC enzyme to low levels of NO, acting synergistically with the endogenous signaling molecule by stabilizing the NO-heme complex. rarediseasesjournal.comdrugbank.comnih.gov
This dual action allows them to enhance cGMP production even when NO bioavailability is impaired. ersnet.org However, their efficacy is dependent on the presence of the reduced sGC heme moiety. nih.goversnet.org
YC-1 : As a pioneering sGC stimulator, YC-1 was identified for its ability to inhibit platelet aggregation. elifesciences.org Its mechanism involves binding to an allosteric site on the sGC enzyme, which not only stimulates the enzyme directly but also potentiates the effects of gaseous activators like NO and carbon monoxide (CO). elifesciences.orgnih.govpnas.org YC-1 enhances the enzyme's catalytic rate and sensitizes it to activators by reducing the ligand dissociation rate from the heme group. nih.gov Structural studies have shown that YC-1 binds between the β H-NOX domain and the coiled-coil domains of sGC. elifesciences.org
Riociguat : Developed through the optimization of earlier compounds, riociguat is a potent sGC stimulator. nih.goversnet.org It shares the dual, heme-dependent mechanism of action, stimulating sGC directly and acting in synergy with NO. drugbank.comwikipedia.org Riociguat has demonstrated the ability to increase sGC activity significantly and is approved for the treatment of pulmonary hypertension. rarediseasesjournal.comersnet.org
Vericiguat : A novel sGC stimulator, vericiguat is used in the management of chronic heart failure. nih.govdrugbank.com It directly stimulates sGC by binding to a site on the beta-subunit, independent of NO, while also sensitizing the enzyme to endogenous NO. nih.govdrugbank.com This mechanism allows it to restore cGMP signaling in conditions of low NO availability and oxidative stress that are characteristic of heart failure. nih.govpatsnap.com
sGC Activators: In contrast, sGC activators target the enzyme when it is in an NO-insensitive state, typically when the heme iron is oxidized (ferric, Fe³⁺) or when the heme group is lost entirely (heme-free/apo-sGC). ahajournals.orgresearchgate.net Pathological conditions associated with high oxidative stress can lead to the formation of this NO-unresponsive sGC. ahajournals.org sGC activators bind to the unoccupied heme-binding pocket, directly activating the enzyme and bypassing the need for NO and the reduced heme group. ersnet.orgresearchgate.net
| Modulator | Class | Target sGC State | Mechanism of Action |
|---|---|---|---|
| CFM 1571 | Stimulator | Reduced (Heme-Dependent) | Directly stimulates sGC and acts in synergy with NO. nih.gov |
| YC-1 | Stimulator | Reduced (Heme-Dependent) | Binds to an allosteric site to directly stimulate sGC and potentiate the effects of NO and CO. elifesciences.orgnih.govpnas.org |
| Riociguat | Stimulator | Reduced (Heme-Dependent) | Dual mechanism: directly stimulates sGC and sensitizes the enzyme to endogenous NO. rarediseasesjournal.comdrugbank.com |
| Vericiguat | Stimulator | Reduced (Heme-Dependent) | Dual mechanism: binds to the beta-subunit to directly stimulate sGC and sensitize it to NO. nih.govdrugbank.com |
| Cinaciguat (Example Activator) | Activator | Oxidized or Heme-Free | Binds to the unoccupied heme pocket to activate NO-insensitive sGC. ahajournals.orgresearchgate.net |
Comparative Potency and Efficacy of CFM 1571 Hydrochloride in Preclinical Models
In pharmacology, potency refers to the concentration or dose of a drug required to produce a specific effect, while efficacy is the maximal effect the drug can produce. merckmanuals.commedbullets.com A drug with a lower EC₅₀ (half-maximal effective concentration) is considered more potent. medbullets.com
This compound has been identified as a stimulator of sGC with a reported EC₅₀ of 5.49 μM. medchemexpress.commedchemexpress.comdcchemicals.com However, research indicates that CFM 1571 has relatively low potency and poor bioavailability, which are primary reasons it was not pursued for clinical development. nih.gov
When compared to other sGC stimulators that have advanced to clinical use, the difference in potency is significant.
Riociguat was shown in vitro to stimulate sGC activity up to 73-fold on its own and up to 112-fold when acting in synergy with an NO donor. ersnet.org
Vericiguat (evaluated as compound 24 in preclinical studies) is a highly potent sGC stimulator with a mean effective concentration (MEC) of 0.3 μM. acs.org At its highest concentration in the presence of an NO donor, it increased the specific activity of sGC by over 340-fold compared to baseline. acs.org
This comparison highlights that while CFM 1571 demonstrates the characteristic activity of an sGC stimulator, its potency in preclinical assays is substantially lower than that of compounds like riociguat and vericiguat.
| Compound | Reported Potency (in vitro) | Reported Efficacy (sGC Activity Fold-Increase) |
|---|---|---|
| This compound | EC₅₀: 5.49 μM medchemexpress.commedchemexpress.comdcchemicals.com | Data not widely available; considered low potency. nih.gov |
| Riociguat | Stimulates at μM concentrations. ersnet.org | Up to 73-fold (alone); up to 112-fold (with NO donor). ersnet.org |
| Vericiguat | MEC: 0.3 μM acs.org | Up to 341-fold (with NO donor). acs.org |
Comparative Selectivity Profiles of this compound Against Off-Targets
A drug's selectivity profile refers to its ability to interact with its intended target while avoiding interactions with other unintended biological molecules (off-targets). cdc.gov High selectivity is a desirable characteristic as it often correlates with a lower incidence of side effects.
A key aspect of the selectivity of sGC stimulators is their lack of activity on phosphodiesterases (PDEs), particularly PDE5, which is another enzyme involved in the cGMP pathway. PDE5 inhibitors (e.g., sildenafil) work by preventing the breakdown of cGMP, whereas sGC stimulators increase its production. rarediseasesjournal.com
CFM 1571 has been specifically noted in the scientific literature as being "devoid of PDE inhibition." nih.gov This indicates a favorable selectivity profile concerning this major alternative pathway for cGMP modulation.
Riociguat was also developed to have a high degree of specificity for sGC. It was found to have no effect on a broad range of other enzymes, including PDEs, distinguishing it from the earlier, less specific compound YC-1. nih.goversnet.org
While comprehensive data on the screening of CFM 1571 against a wide panel of receptors and enzymes is limited due to its early stage of development, its lack of activity on PDEs is a critical and positive feature of its selectivity profile. nih.gov This selectivity is shared by other clinically successful sGC stimulators like riociguat.
| Compound | Selectivity Against PDE5 |
|---|---|
| This compound | Reported to be devoid of PDE inhibition. nih.gov |
| Riociguat | Does not have off-target inhibitory effects on PDEs. nih.goversnet.org |
| YC-1 | Exhibits some PDE-5 inhibitory properties. nih.gov |
Translational Research Perspectives of Cfm 1571 Hydrochloride in Preclinical Contexts
Strategic Insights from CFM 1571 Hydrochloride Research for Cardiovascular Therapeutic Development
Research on this compound and other sGC stimulators offers significant strategic insights for the development of new cardiovascular therapies. nih.gov The NO-sGC-cGMP pathway is often impaired in cardiovascular conditions like hypertension and heart failure. chemsrc.comahajournals.org CFM 1571, developed from the lead structure YC-1, demonstrates the potential of targeting sGC directly and in synergy with NO to elicit therapeutic effects. nih.govnih.gov
Preclinical studies with sGC stimulators have shown promising results in various cardiovascular disease models:
Hypertension: Dysregulation of the NO-sGC-cGMP signaling is a hallmark of systemic arterial hypertension. nih.gov Studies with sGC stimulators in experimental hypertension models have provided valuable data on their therapeutic potential. nih.gov
Heart Failure: The progression of heart failure involves dysfunction in the NO-sGC-cGMP pathway. nih.gov sGC stimulators are being investigated for their potential to address this dysregulation. nih.govahajournals.org
Atherosclerosis and Thrombosis: The anti-aggregatory and anti-proliferative effects of cGMP suggest that sGC stimulators could be beneficial in preventing atherosclerosis and thrombosis. nih.govnih.gov
The development of more potent and specific sGC stimulators, such as BAY 41-2272 and riociguat (B1680643), was informed by early research on compounds like YC-1 and CFM 1571. nih.govnih.gov These newer agents have advanced to clinical trials, underscoring the strategic importance of this therapeutic target. nih.govacs.org The investigation of CFM 1571, despite its limitations, has contributed to the foundational understanding that direct pharmacological stimulation of sGC is a viable strategy for treating cardiovascular diseases characterized by impaired NO signaling. nih.govnih.gov
Potential Contributions of this compound Studies to Pulmonary Vascular Disease Research
The NO-sGC-cGMP pathway is central to regulating pulmonary vascular tone, and its dysfunction is a key factor in the pathophysiology of pulmonary hypertension (PH). nih.gov CFM 1571 is one of several sGC stimulators investigated for its potential in this area. nih.govcapes.gov.br Although not developed clinically, its study contributes to the broader understanding of how sGC stimulation can be a therapeutic approach for pulmonary vascular diseases. nih.gov
Preclinical research has highlighted several key aspects:
Mechanism of Action: CFM 1571 acts as a heme-dependent sGC stimulator, working synergistically with NO to induce vasodilation. nih.govnih.gov This mechanism is highly relevant for PH, where NO bioavailability is often reduced. nih.gov
Therapeutic Potential: sGC stimulators have been shown in experimental PH models to cause significant dose-dependent reductions in mean pulmonary arterial pressure and vascular resistance. nih.gov They also increase cardiac output and can reverse vascular remodeling and right heart hypertrophy. nih.govnih.gov
Drug Development: CFM 1571, along with YC-1, served as a precursor for the development of more advanced sGC stimulators like riociguat, which is now a clinically approved treatment for certain types of PH. nih.govnih.gov
The research into CFM 1571 and its analogs helps to solidify the role of the sGC pathway as a primary target for new drugs aimed at treating pulmonary vascular diseases, including various forms of pulmonary hypertension. nih.govhopkinsmedicine.org
Emerging Preclinical Research Avenues for this compound
While direct clinical application of CFM 1571 is unlikely due to its pharmacological properties, it remains a valuable tool for exploring new preclinical research avenues. nih.govnih.gov Its specific mechanism of action allows for the investigation of the sGC pathway in a variety of disease models beyond its initial focus.
Emerging areas of research where CFM 1571 or similar sGC stimulators could provide valuable insights include:
Fibrotic Diseases: The anti-proliferative effects mediated by cGMP suggest a potential role in studying and treating fibrotic conditions. nih.gov sGC stimulators may have therapeutic applications in diseases like lung fibrosis and scleroderma. nih.gov
Ischemia/Reperfusion Injury: The cytoprotective effects of the NO/sGC/cGMP signaling pathway are an area of interest. chemsrc.comnih.gov Investigating the role of sGC stimulators in models of ischemia/reperfusion injury could uncover new protective strategies. nih.gov
Renal Disease: Pharmacological stimulation of sGC may be beneficial in treating conditions such as renal fibrosis. nih.gov Newer sGC stimulators have shown organ-protective properties in animal models of kidney disease. acs.org
Systemic Sclerosis (Scleroderma): This autoimmune disease can lead to significant vascular complications, including pulmonary arterial hypertension. hopkinsmedicine.orgpatsnap.com The vasodilatory and potential anti-fibrotic effects of sGC stimulation make this a relevant pathway for investigation in scleroderma models. nih.gov
The table below summarizes the key characteristics and research applications of this compound in a preclinical context.
| Feature | Description | Reference |
| Compound Type | Soluble Guanylate Cyclase (sGC) Stimulator | chemsrc.comchemondis.com |
| Mechanism | Heme-dependent, NO-independent and synergistic with NO | nih.govnih.govnih.gov |
| Primary Effect | Vasodilation, inhibition of platelet aggregation | nih.govnih.gov |
| Preclinical Value | Tool compound for studying the NO-sGC-cGMP pathway | nih.govnih.gov |
| Limitations | Low oral bioavailability and potency | nih.govnih.gov |
| Therapeutic Areas of Interest | Cardiovascular Disease, Pulmonary Hypertension, Fibrosis | nih.govnih.govnih.gov |
Future Research Directions for Cfm 1571 Hydrochloride
Exploration of Novel Allosteric Modulatory Sites on Soluble Guanylate Cyclase
The activation of soluble guanylate cyclase (sGC) is a complex allosteric process. While CFM 1571 and other YC-1 type stimulators are known to bind to a site that stabilizes the enzyme's active conformation, the full landscape of sGC's allosteric regulation is not completely understood. researchgate.netelifesciences.orgnih.gov Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented views of sGC in its different functional states, revealing large-scale conformational changes upon activation. mdpi.comelifesciences.orgnih.gov These studies show that stimulators like YC-1 bind at an interface between the β H-NOX domain and the coiled-coil domains, promoting an extended, active structure. researchgate.netelifesciences.org
However, the existence of other classes of sGC modulators with distinct chemical structures suggests that additional allosteric sites may be present on the enzyme. nih.gov For instance, some sGC activators bind to the heme pocket of the oxidized or heme-free enzyme, a different site of action compared to stimulators. researchgate.netwikipedia.org Furthermore, studies have identified compounds like gemfibrozil (B1671426) that activate sGC through a unique mechanism, with non-overlapping binding sites to traditional stimulators, further supporting the hypothesis of multiple regulatory sites. ahajournals.org
Future research should focus on systematically mapping these potential new allosteric sites. This could involve:
High-throughput screening of diverse chemical libraries to identify compounds that activate or inhibit sGC through novel mechanisms.
Advanced spectroscopic and structural methods , such as resonance Raman spectroscopy and cryo-EM, to characterize the binding and conformational effects of these new modulators. duke.edu
Mutagenesis studies guided by structural data to probe the functional relevance of predicted binding pockets. acs.org
Identifying novel allosteric sites could pave the way for developing modulators with unique pharmacological profiles, potentially offering more precise control over sGC activity or targeting the enzyme under specific pathological conditions where traditional sites are compromised. nih.gov
| Site | Location | Known Ligands/Modulators | Functional Effect | Reference |
|---|---|---|---|---|
| Stimulator Site | Interface of β H-NOX and Coiled-Coil Domains | YC-1, Riociguat (B1680643), CFM 1571 | Stabilizes active enzyme conformation, sensitizes to NO | nih.govresearchgate.netelifesciences.org |
| Activator Site (Heme Pocket) | Heme-binding pocket in the β H-NOX domain | Cinaciguat, Ataciguat | Activates oxidized or heme-free sGC | medchemexpress.comresearchgate.netnih.gov |
| Nucleotide Binding Site | Catalytic Domain | ATP | Inhibits cGMP production | nih.gov |
| Hypothetical Novel Sites | Potentially within the catalytic module or other domains | Gemfibrozil (suggests a unique site) | Activation via mechanisms distinct from known stimulators/activators | nih.govahajournals.org |
Design and Synthesis of Next-Generation CFM 1571 Hydrochloride Analogues with Enhanced Preclinical Profiles
While CFM 1571 was a notable step in the development of sGC stimulators, its preclinical profile, particularly its modest oral bioavailability (12% in rats), highlighted the need for further optimization. nih.govnih.gov The design and synthesis of next-generation analogues represent a critical research direction aimed at improving pharmacokinetic and pharmacodynamic properties.
Structure-activity relationship (SAR) studies have been fundamental in this field, guiding the evolution from early compounds like YC-1 to clinically successful drugs like riociguat and vericiguat (B611664). researchgate.netacs.orgresearchgate.net For CFM 1571, initial SAR studies revealed that the dimethylaminopropyloxy substituent on the core ring was crucial for enzyme activity. nih.gov Future synthetic chemistry efforts should build upon this knowledge to:
Improve Potency and Selectivity: Modify peripheral chemical groups to enhance binding affinity and specificity for sGC over other enzymes like phosphodiesterases. ahajournals.org
Enhance Bioavailability: Optimize physicochemical properties, such as lipophilicity and solubility, to improve oral absorption and metabolic stability. The development of vericiguat involved significant efforts to decrease oxidative metabolism. acs.org
Introduce CNS Penetrance: For potential applications in neurodegenerative diseases, analogues must be designed to cross the blood-brain barrier, a feature successfully engineered into the sGC stimulator CY6463. acs.orgfrontiersin.org
A structure-guided design approach, leveraging crystallographic or cryo-EM data of sGC in complex with lead compounds, can accelerate the development of analogues with superior preclinical profiles. nih.gov This strategy has proven effective in creating improved heme-mimetics and can be applied to the CFM 1571 scaffold. nih.govacs.org
| Compound | Class | Key Preclinical Finding / Characteristic | Reference |
|---|---|---|---|
| YC-1 | Stimulator | First synthetic sGC stimulator; also inhibits PDE5. | ahajournals.orgnih.gov |
| CFM 1571 | Stimulator | Potent sGC activator, but has low oral bioavailability. | nih.govahajournals.orgnih.gov |
| BAY 41-2272 | Stimulator | Greater potency and specificity for sGC than YC-1. | ahajournals.orgnih.gov |
| Riociguat | Stimulator | First sGC stimulator to enter broad clinical development. | ahajournals.orgresearchgate.net |
| Cinaciguat | Activator | Activates the heme-free form of sGC. | researchgate.netwikipedia.org |
| CY6463 | Stimulator | First CNS-penetrant sGC stimulator developed for neurodegenerative diseases. | acs.orgfrontiersin.org |
Development of Advanced Organ-Specific Preclinical Models for this compound Evaluation
The therapeutic potential of sGC modulation extends across various organ systems, including the cardiovascular, renal, and central nervous systems. acs.orgfrontiersin.orgkarger.com However, traditional preclinical models, such as 2D cell cultures and some animal models, may not fully recapitulate the complex human pathophysiology. ahajournals.org Therefore, a key future direction is the development and use of advanced, organ-specific preclinical models to evaluate CFM 1571 analogues more effectively.
These advanced models include:
Organ-on-a-Chip (OOC) Platforms: Microfluidic devices that culture living cells in continuously perfused microchambers to simulate organ-level physiology. nih.govoup.com Heart-on-a-chip systems, for example, can model cardiac hypertrophy, fibrosis, and drug responses by incorporating mechanical stretch and electrical stimulation. nih.govwiley.com These platforms allow for the study of CFM 1571 analogues in a human-relevant context, assessing effects on tissue function and inter-organ communication. wiley.com
Cardiac Organoids: Self-assembling 3D structures derived from stem cells that contain various cardiac cell types like cardiomyocytes and fibroblasts. nih.gov These organoids mimic aspects of heart development and disease, providing a valuable tool for screening the efficacy of compounds on cardiac remodeling and function. ahajournals.orgnih.gov
Patient-Derived Induced Pluripotent Stem Cells (iPSCs): Using iPSCs from patients with specific genetic diseases allows for the creation of personalized disease models. nih.govwiley.com This approach would enable the evaluation of CFM 1571 analogues on a genetic background relevant to the target disease, such as certain forms of pulmonary hypertension or heart failure.
These models offer the potential for higher throughput screening and can provide more predictive data on efficacy before moving to costly and time-consuming animal and human trials. ahajournals.orgnih.gov
Comprehensive Mechanistic Studies Integrating Multi-Omics Data for this compound
To fully understand the therapeutic potential and mechanisms of action of CFM 1571 and its next-generation analogues, future research must move beyond single-pathway analysis. Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the biological changes induced by sGC modulation.
The cGMP-PKG signaling pathway, which is directly activated by sGC, influences numerous cellular processes, and its dysregulation is implicated in many diseases. mdpi.comnih.govfrontiersin.orgbiorxiv.orgnih.gov Multi-omics approaches can help to:
Uncover Novel Downstream Targets: Identify previously unknown genes, proteins, and metabolites that are regulated by the NO-sGC-cGMP pathway. Transcriptomic and proteomic analyses can reveal how CFM 1571 analogues alter cellular signaling networks beyond the primary pathway.
Elucidate Disease Mechanisms: In diseases like schizophrenia or nonfunctional pituitary neuroendocrine tumors, integrative omics studies have already highlighted the importance of the cGMP-PKG pathway. nih.govbiorxiv.org Applying these techniques to cells or tissues treated with CFM 1571 analogues could clarify how sGC stimulation corrects pathological signaling networks.
Identify Biomarkers of Response: Metabolomic and proteomic profiling of patient samples (e.g., blood, tissue) from preclinical models could identify biomarkers that predict the response to treatment with an sGC stimulator.
By combining data from different "omics" layers, researchers can construct comprehensive models of how CFM 1571 analogues exert their effects, leading to a more rational drug development process and potentially identifying new therapeutic indications. mdpi.comnih.gov
Q & A
Q. What is the mechanism of action of CFM 1571 hydrochloride in modulating soluble guanylate cyclase (sGC) activity, and how does this relate to nitric oxide (NO) signaling?
this compound directly stimulates soluble guanylate cyclase (sGC), a key enzyme in NO signaling. It binds to sGC to enhance its catalytic activity, increasing cyclic guanosine monophosphate (cGMP) production. This mechanism is quantified by its EC50 (5.49 μM) and IC50 (2.84 μM), reflecting its potency and inhibitory concentration, respectively. Researchers should validate sGC activation using cGMP assays or fluorescence-based detection in cellular models exposed to varying NO concentrations .
Q. How should researchers design experiments to assess the dose-response relationship of this compound in vitro?
To establish a dose-response curve, use a concentration range spanning 0.1–50 μM (encompassing the EC50 of 5.49 μM) in cell-based assays (e.g., vascular smooth muscle cells). Include controls: a vehicle control (e.g., DMSO), a negative control (e.g., ODQ, an sGC inhibitor), and a positive control (e.g., BAY 41-2272, a known sGC stimulator). Perform triplicate experiments and analyze cGMP levels via ELISA or radioimmunoassay. Statistical methods like nonlinear regression (e.g., GraphPad Prism) should determine EC50 and Hill coefficients .
Q. What methodological steps are critical for validating sGC activation by this compound in cardiovascular disease models?
Use isolated aortic ring assays to measure vasodilation, comparing CFM 1571’s effects to NO donors (e.g., sodium nitroprusside). In vivo, employ hypertensive rodent models (e.g., spontaneously hypertensive rats) and measure blood pressure changes via telemetry. Confirm target engagement by quantifying cGMP in plasma or tissue homogenates using LC-MS/MS. Cross-validate results with sGC knockout models to isolate compound-specific effects .
Q. How can researchers confirm the purity and structural identity of this compound in experimental batches?
Characterize the compound via high-performance liquid chromatography (HPLC) for purity (>95%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Compare spectral data to published reference standards. For stability testing, store aliquots at -20°C in anhydrous DMSO and monitor degradation via repeated HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in sGC activation data between in vitro and in vivo studies involving this compound?
Discrepancies may arise from differences in bioavailability, tissue penetration, or metabolic clearance. To address this:
- Compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS) across models.
- Use ex vivo tissue assays (e.g., isolated heart perfusion) to isolate direct sGC effects.
- Employ genetic models (e.g., endothelial NO synthase knockout mice) to assess NO-dependent vs. NO-independent pathways .
Q. What experimental strategies optimize this compound’s stability and solubility for long-term studies?
- Solubility: Test solvents like PEG-400 or cyclodextrins for aqueous compatibility.
- Stability: Add antioxidants (e.g., ascorbic acid) to prevent oxidation. Use lyophilization for long-term storage.
- Formulation: Develop nanoparticle encapsulation (e.g., liposomes) to enhance bioavailability in vivo. Validate stability via accelerated degradation studies (40°C/75% RH for 3 months) .
Q. How can researchers investigate synergistic effects between this compound and other sGC modulators (e.g., BAY 60-2770)?
Design combination index (CI) assays using the Chou-Talalay method. Co-administer CFM 1571 with BAY 60-2770 (a heme-independent sGC activator) at fixed ratios (e.g., 1:1, 1:2) in NO-deficient models. Measure cGMP production and vasodilation. A CI < 1 indicates synergy. Include single-agent controls and validate results in disease-relevant models (e.g., pulmonary hypertension) .
Q. What approaches distinguish tissue-specific responses to this compound in renal vs. cardiovascular systems?
Use organ bath setups for renal artery vs. coronary artery reactivity assays. Apply spatial transcriptomics to map sGC expression in tissues. In vivo, employ tissue-specific sGC knockout models (e.g., podocyte-specific) and compare urinary cGMP excretion (renal) vs. plasma cGMP (systemic) .
Q. How can researchers address pharmacokinetic challenges in translating this compound to pre-clinical models?
Conduct ADME studies:
Q. What integrative methodologies combine biochemical and genetic approaches to study this compound’s mechanism?
Pair CRISPR-Cas9-mediated sGC knockdown/knockout in cell lines with functional assays (e.g., calcium flux, cGMP imaging). Use RNA-seq to identify downstream pathways (e.g., PKG-mediated phosphorylation). Validate findings with pharmacological rescue experiments (e.g., adding 8-Br-cGMP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
